2-Ethynyl-4'-methyl-1,1'-biphenyl

Description

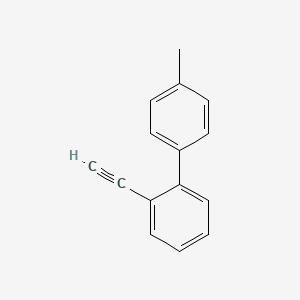

2-Ethynyl-4'-methyl-1,1'-biphenyl is an aromatic hydrocarbon with the chemical formula C₁₅H₁₂. It belongs to the class of ethynyl-substituted biphenyls, a group of compounds recognized for their unique electronic and structural properties. The molecule consists of a biphenyl (B1667301) backbone, which is two phenyl rings linked by a single carbon-carbon bond. One phenyl ring is substituted with an ethynyl (B1212043) group (–C≡CH) at the 2-position, and the other phenyl ring is substituted with a methyl group (–CH₃) at the 4'-position.

| Property | Value |

|---|---|

| CAS Number | 162356-69-6 lookchem.com |

| Molecular Formula | C₁₅H₁₂ |

| Molecular Weight | 192.26 g/mol lookchem.com |

The biphenyl unit is a cornerstone in the design of a wide array of functional organic materials. Its semi-rigid structure, which allows for torsional rotation around the central single bond, is a key feature in the development of liquid crystals. nih.govmdpi.com The ability of biphenyl derivatives to self-assemble into ordered phases is fundamental to their application in display technologies. nih.gov Furthermore, the biphenyl scaffold is a common motif in pharmacologically active compounds and is utilized in the synthesis of various drugs. researchgate.netmdpi.com In materials science, biphenyls are integral to the creation of organic light-emitting diodes (OLEDs) and other organic electronic devices. researchgate.net

The ethynyl group, with its linear geometry and π-system, is another critical component in the construction of advanced molecular architectures. It is frequently used to extend the conjugation of aromatic systems, leading to materials with tailored electronic and photophysical properties. nih.gov The rigidity of the ethynyl linker is exploited in the synthesis of molecular wires, conducting polymers, and macrocycles. nih.govias.ac.in The terminal alkyne of an ethynyl group is also a versatile functional handle for a variety of chemical transformations, most notably the Sonogashira coupling reaction, which is a powerful tool for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.org

The combination of biphenyl and ethynyl moieties in a single molecule, as seen in this compound, can lead to compounds with enhanced thermal stability, specific liquid crystalline phases, and interesting fluorescent properties. mdpi.compku.edu.cn

The synthesis of ethynyl-substituted biphenyls has evolved significantly with the development of powerful cross-coupling reactions. Historically, the construction of the biphenyl framework itself relied on methods like the Ullmann reaction, first reported in 1901, which involves the copper-mediated coupling of two aryl halides. ias.ac.in While foundational, the Ullmann reaction often requires harsh conditions and has been largely superseded by more efficient methods. ias.ac.in

The introduction of the ethynyl group onto an existing biphenyl scaffold, or the coupling of an ethynyl-containing fragment to a phenyl ring, was revolutionized by the advent of palladium-catalyzed cross-coupling reactions. The Castro-Stephens coupling, discovered in 1963, provided a method for the coupling of a copper(I) acetylide with an aryl halide. nih.govCurrent time information in New York, NY, US. This reaction was a significant step forward in the synthesis of arylalkynes.

A major breakthrough came in 1975 with the development of the Sonogashira coupling reaction. lookchem.com This palladium and copper co-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide under mild conditions and has become the method of choice for the synthesis of a vast array of ethynyl-substituted aromatic compounds, including ethynyl-biphenyls. lookchem.comwikipedia.orgorganic-chemistry.org The general applicability and functional group tolerance of the Sonogashira coupling have made complex molecules like this compound and its analogues readily accessible.

While specific research on this compound is limited, the broader class of ethynyl-substituted biphenyls is the subject of ongoing investigation, primarily in the field of materials science. The research trajectories for these compounds can be broadly categorized as follows:

Liquid Crystals: A significant area of research focuses on the liquid crystalline properties of ethynyl-biphenyl derivatives. The introduction of the rigid ethynyl linker can influence the mesophase behavior, leading to the formation of nematic and smectic phases with high thermal stability. mdpi.comrsc.org The specific substitution pattern on the biphenyl rings, such as the presence of a methyl group, can fine-tune the transition temperatures and the type of liquid crystal phase observed. nih.gov

Fluorescent Materials: The extended π-conjugation provided by the ethynyl group often results in fluorescent molecules. Research into the photophysical properties of ethynyl-biphenyls explores their potential use as fluorophores in various applications. nih.govnih.govmdpi.com The quantum yields and emission wavelengths can be tuned by altering the substitution on the biphenyl core. nih.gov

Organic Electronics and Polymers: Ethynyl-biphenyl units are used as building blocks for conjugated polymers and macrocycles. ias.ac.in These materials are being investigated for their potential in organic electronics, including as components of molecular wires and organic semiconductors. The Sonogashira coupling is a key reaction in the polymerization of these monomers.

The following table summarizes some properties of related ethynyl-biphenyl compounds, which can provide insights into the potential characteristics of this compound.

| Compound | Property | Observation | Reference |

|---|---|---|---|

| Cyclotri(ethynylene)(biphenyl-2,4′-diyl) | Fluorescence | Exhibits a large Stokes shift. | nih.gov |

| Biphenylene ethynylene co-polymers | Solubility | Moderately soluble in dichloromethane, chloroform, and THF. | ias.ac.in |

| Bis({fluorophenyl}ethynyl) bithiophene | Liquid Crystalline Phase | Exhibits a smectic LC phase. | mdpi.com |

| 4-(n-alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates | Liquid Crystalline Phase | Enantiotropic liquid crystals with smectic A and nematic phases. | rsc.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-2-(4-methylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12/c1-3-13-6-4-5-7-15(13)14-10-8-12(2)9-11-14/h1,4-11H,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGQQCSIBMHOIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CC=C2C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Ethynyl 4 Methyl 1,1 Biphenyl

Retrosynthetic Analysis and Key Disconnection Strategies

The retrosynthetic analysis of 2-ethynyl-4'-methyl-1,1'-biphenyl reveals several logical disconnection points. The most prominent strategies involve severing the bond between the two aromatic rings or disconnecting the ethynyl (B1212043) group.

A primary disconnection across the biphenyl (B1667301) linkage suggests two main precursor fragments: a substituted halobenzene and a corresponding arylboronic acid or organometallic reagent. This approach is central to many cross-coupling strategies. Alternatively, disconnection of the C-C triple bond points towards a 2-halo-4'-methyl-1,1'-biphenyl intermediate, which can then be coupled with a protected or terminal acetylene (B1199291).

These disconnections form the basis for the convergent and divergent synthetic pathways discussed in the subsequent sections, allowing for a modular and flexible approach to the target molecule and its analogs.

Convergent and Divergent Synthetic Pathways for Ethynyl-Biphenyl Systems

Both convergent and divergent strategies can be effectively employed in the synthesis of ethynyl-biphenyls.

Divergent Synthesis: In a divergent approach, a common intermediate is used to generate a library of related compounds. wikipedia.orgresearchgate.net For instance, a core biphenyl structure could be synthesized and then subjected to various reactions to introduce the ethynyl group and other functionalities. This strategy is particularly useful for creating a range of structurally diverse molecules for screening purposes. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are among the most powerful and versatile tools for the construction of C-C bonds in modern organic synthesis, and they play a crucial role in the formation of ethynyl-biphenyl scaffolds. nih.govsemanticscholar.org

Suzuki-Miyaura Coupling Approaches for Biphenyl Core Construction

The Suzuki-Miyaura coupling is a cornerstone reaction for the synthesis of biaryl compounds, including the biphenyl core of the target molecule. gre.ac.uk This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid or its ester derivative in the presence of a base. gre.ac.ukyoutube.com

For the synthesis of the 4'-methyl-1,1'-biphenyl core, a common approach is the coupling of a 4-methylphenylboronic acid with a suitably substituted halobenzene. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields. gre.ac.uk The versatility of the Suzuki-Miyaura coupling allows for the use of a wide range of functionalized starting materials, making it a highly modular strategy for accessing diverse biphenyl structures. nih.govillinois.edu

A representative Suzuki-Miyaura coupling for a biphenyl synthesis is outlined in the table below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| Aryl Halide | Arylboronic Acid | Pd(OAc)2/PPh3 | K3PO4 | Dioxane | Biphenyl |

| 1-Bromo-2-iodobenzene | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/H2O | 2-Bromobiphenyl |

| 2-Bromophenyl-diphenylphosphine oxide | 2-Bromophenylboronic acid | Pd(OAc)2 | K3PO4 | Dioxane | 2-Diphenylphosphinoyl-2'-bromobiphenyl liv.ac.uk |

Sonogashira Coupling for Ethynyl Group Introduction and Macrocyclization

The Sonogashira coupling is the premier method for introducing an ethynyl group onto an aromatic ring. wikipedia.org This reaction involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org A copper(I) co-catalyst is often employed to facilitate the reaction, which can typically be carried out under mild conditions. wikipedia.orgorganic-chemistry.org

In the context of synthesizing this compound, a 2-halo-4'-methyl-1,1'-biphenyl intermediate would be coupled with a protected acetylene, such as trimethylsilylacetylene (B32187), followed by deprotection. organic-chemistry.org The choice of palladium catalyst, ligand, copper source, and base is critical for achieving high efficiency and preventing side reactions like homocoupling of the alkyne. rsc.org

Key parameters of the Sonogashira coupling reaction are summarized below:

| Aryl Halide | Alkyne | Palladium Catalyst | Copper(I) Co-catalyst | Base | Solvent |

| Aryl Iodide/Bromide | Terminal Alkyne | Pd(PPh3)4 or PdCl2(PPh3)2 | CuI | Amine (e.g., NEt3) | THF or Toluene |

| 2,5-Diiodothiophene | Trimethylsilylacetylene | Pd(PPh3)2Cl2 | CuI | i-Pr2NH | THF mdpi.com |

| Aryl Halide | (Trimethylsilyl)acetylene | Pd/Cu | - | Aqueous KOH | - organic-chemistry.org |

Grignard Reagent-Based Methodologies in Biphenyl Synthesis

Grignard reagents offer a classic yet effective method for the formation of C-C bonds. libretexts.org In biphenyl synthesis, an aryl Grignard reagent, such as (4-methylphenyl)magnesium bromide, can be coupled with an aryl halide. orgsyn.org This approach is particularly useful for large-scale preparations.

A patented method for producing 2-cyano-4'-methylbiphenyl (B41195) involves the reaction of p-tolylmagnesium chloride with o-chlorobenzonitrile, catalyzed by manganese chloride. google.com The resulting nitrile can then potentially be converted to the ethynyl group through further synthetic steps. Grignard reagents are prepared by reacting an aryl halide with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). libretexts.orgmasterorganicchemistry.com

Other Catalytic and Stoichiometric Routes to Ethynyl-Biphenyl Scaffolds

Beyond the mainstream palladium-catalyzed reactions, other methods have been developed for the synthesis of ethynyl-biphenyl scaffolds. These include palladium-catalyzed nucleomethylation of alkynes which can be used to construct methylated heteroaromatic rings. nih.govsemanticscholar.orgrsc.org Additionally, palladium-catalyzed conjugate addition of terminal alkynes to unsaturated carbonyl compounds has been explored. psu.edu While not directly applicable to the title compound, these methods highlight the ongoing innovation in C-C bond formation.

Precursor Design and Derivatization for Selective Synthesis of this compound

The selective synthesis of the target compound is critically dependent on the design of the initial precursors. The primary strategy involves a Suzuki-Miyaura cross-coupling reaction to form the 4'-methyl-1,1'-biphenyl core, followed by a Sonogashira reaction to introduce the ethynyl group at the C2 position.

A logical pathway begins with the selection of precursors for the Suzuki coupling. To ensure the subsequent ethynylation occurs at the correct position, a di-halogenated benzene (B151609) derivative is often preferred, where one halogen is more reactive in the initial Suzuki coupling, leaving the other for the Sonogashira reaction. However, a more direct approach is to couple a pre-functionalized aryl halide with an appropriate boronic acid.

For the synthesis of the 2-halo-4'-methyl-1,1'-biphenyl intermediate, the following precursors are typically chosen:

Aryl Halide: A 1,2-dihalobenzene, such as 1-bromo-2-iodobenzene, or more simply, 2-bromoiodobenzene. Alternatively, a 2-haloboronic acid derivative can be coupled with a halo-p-xylene derivative.

Organoboron Reagent: (4-methylphenyl)boronic acid is the standard choice to introduce the 4'-methylphenyl moiety.

The derivatization proceeds in two key stages:

Formation of the Biphenyl Core (Suzuki Coupling): 2-Bromoiodobenzene is reacted with (4-methylphenyl)boronic acid. The Suzuki reaction preferentially occurs at the more reactive carbon-iodine bond, yielding 2-bromo-4'-methyl-1,1'-biphenyl as the primary product. This selectivity leaves the bromine atom at the C2 position available for the next step.

Introduction of the Ethynyl Group (Sonogashira Coupling): The resulting 2-bromo-4'-methyl-1,1'-biphenyl is then subjected to a Sonogashira coupling. This reaction couples the aryl bromide with a terminal alkyne. A common and practical alkyne source is trimethylsilylacetylene (TMSA), which requires a subsequent deprotection step to yield the final product. libretexts.org

This precursor design and derivatization strategy ensures high regioselectivity, as the differential reactivity of the halogens in the starting material directs the sequential coupling reactions to the desired positions.

Table 1: Precursors for the Synthesis of this compound

| Precursor Name | Chemical Structure | Role in Synthesis |

|---|---|---|

| 2-Bromoiodobenzene | C₆H₄BrI | Aryl halide precursor for Suzuki coupling, providing the phenyl ring and a bromine handle for subsequent Sonogashira coupling. |

| (4-methylphenyl)boronic acid | CH₃C₆H₄B(OH)₂ | Organoboron reagent for Suzuki coupling, introducing the 4'-methylphenyl group. |

Reactivity and Functionalization of 2 Ethynyl 4 Methyl 1,1 Biphenyl

Transformations Involving the Terminal Ethynyl (B1212043) Group

The terminal alkyne is a highly versatile functional group, participating in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are fundamental to its application in constructing more complex molecular architectures, including polymers, macrocycles, and polycyclic aromatic systems.

Alkynylation Reactions and Their Synthetic Utility

The terminal C(sp)-H bond of the ethynyl group is readily functionalized through coupling reactions, making it a valuable handle for extending molecular frameworks. Two of the most significant reactions are the Sonogashira and Glaser couplings.

The Sonogashira coupling reaction involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org For 2-Ethynyl-4'-methyl-1,1'-biphenyl, this reaction provides a direct method to link the biphenyl (B1667301) moiety to other aromatic or vinylic systems. The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orglibretexts.org This method's tolerance of various functional groups makes it a powerful tool in the synthesis of complex molecules and conjugated materials. wikipedia.org

| Reaction | Coupling Partner | Catalyst System | Typical Product |

| Sonogashira Coupling | Aryl/Vinyl Halide (R-X) | Pd catalyst, Cu(I) cocatalyst, Amine base | 2-(Arylethynyl)-4'-methyl-1,1'-biphenyl |

The Glaser coupling , and its modern variant the Hay coupling, is an oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes. rsc.orgwikipedia.org This reaction is typically catalyzed by a copper salt, such as copper(I) chloride, in the presence of an oxidant (often air) and an amine base like TMEDA (tetramethylethylenediamine). wikipedia.orgsynarchive.com Applying this to this compound would result in the formation of a dimer, 1,4-bis(4'-methyl-[1,1'-biphenyl]-2-yl)buta-1,3-diyne, a key structural motif in supramolecular chemistry and materials science. rsc.org

| Reaction | Catalyst System | Typical Product |

| Glaser-Hay Coupling | Cu(I) salt (e.g., CuCl), Amine base (e.g., TMEDA), Oxidant (O2) | Symmetrical 1,3-Diyne |

Cycloaddition Reactions (e.g., [2+2+2] Cycloadditions, Click Chemistry) and Annulation Strategies

The alkyne moiety serves as an excellent partner in various cycloaddition and annulation reactions to construct new ring systems.

[2+2+2] Cycloadditions: This powerful reaction involves the transition-metal-catalyzed trimerization of three alkyne units to form a benzene (B151609) ring. rsc.org The ethynyl group of this compound can participate in this reaction, either by homotrimerization or, more synthetically useful, by co-cyclization with two other alkynes (or a diyne). nih.gov This strategy allows for the rapid assembly of highly substituted polycyclic aromatic compounds. Various transition metals, including rhodium, cobalt, and nickel, can catalyze this transformation. rsc.orgnih.gov

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and specific reaction between a terminal alkyne and an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole. The ethynyl group of the target molecule is an ideal substrate for this transformation, enabling its conjugation to a wide variety of molecules, including biomolecules and polymers, that bear an azide functional group.

[2+2] Cycloadditions: The alkyne can also undergo [2+2] cycloadditions with alkenes or other alkynes, typically under photochemical conditions or with specific catalysts, to form highly strained four-membered rings like cyclobutenes. core.ac.ukresearchgate.netnih.gov These reactions are valuable for creating unique molecular scaffolds. core.ac.uk

Annulation Strategies: The ethynyl group can be a key component in annulation strategies where multiple bond-forming events occur in a single operation to build fused ring systems. For example, it can react as a two-carbon component in processes that build fused heterocyclic or carbocyclic rings onto the biphenyl core. acs.org

Transition Metal-Mediated Functionalizations of the Alkyne Moiety

Beyond coupling reactions, the alkyne can be functionalized via various transition-metal-mediated additions.

Hydrosilylation: The addition of a silicon-hydride (Si-H) bond across the triple bond, known as hydrosilylation, can be catalyzed by various transition metals, including platinum, rhodium, and iron-series metals. researchgate.netsioc-journal.cn This reaction converts the ethynyl group into a vinylsilane. The regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity (syn vs. anti addition) can be controlled by the choice of catalyst and reaction conditions, providing access to a variety of useful organosilicon compounds. researchgate.net For instance, rhodium catalysts have been used for the trans-bis-silylation of related ethynylpyridines. mdpi.com

Heck Reaction: While the classic Heck reaction couples an alkene with an aryl halide, the alkyne moiety can also participate in Heck-type reactions. wikipedia.orgorganic-chemistry.org For example, it can couple with aryl or vinyl halides in the presence of a palladium catalyst. More commonly, the alkyne itself can be formed via a Sonogashira coupling, which is mechanistically related to the Heck reaction. wikipedia.org The alkyne can also be used in reductive Heck-type reactions or other related palladium-catalyzed transformations. nih.govlibretexts.org

Functionalization of the Biphenyl Core

The biphenyl system offers multiple sites for functionalization, primarily through electrophilic aromatic substitution or modern C-H activation techniques. The regiochemical outcome of these reactions is governed by the electronic and steric influence of the existing 2-ethynyl and 4'-methyl substituents.

Electrophilic Aromatic Substitution Patterns and Regiocontrol

Electrophilic aromatic substitution (EAS) is a fundamental way to introduce new functional groups onto the biphenyl rings. core.ac.uk The regioselectivity is determined by the directing effects of the substituents already present. wikipedia.org

Ring A (2-Ethynyl substituted): The ethynyl group is generally considered to be electron-withdrawing and deactivating, acting as a meta-director. youtube.com Therefore, electrophilic attack on this ring would be expected to occur primarily at the positions meta to the ethynyl group (C5 and C3, with C5 being more likely due to less steric hindrance). The ring itself is deactivated towards substitution compared to benzene.

Ring B (4'-Methyl substituted): The methyl group is an electron-donating and activating group, acting as an ortho, para-director. youtube.com Since the para position (C1') is already part of the biphenyl linkage, electrophilic attack is strongly directed to the two equivalent ortho positions (C3' and C5'). This ring is activated towards substitution.

When considering the biphenyl system as a whole, the phenyl group attached to the other ring also acts as an ortho, para-director. pearson.comyoutube.com For Ring A, this means the C3 and C5 positions are also activated by the adjacent phenyl ring. However, the deactivating nature of the ethynyl group will likely make Ring B the preferential site of electrophilic attack. Therefore, in a competitive situation, electrophiles are most likely to substitute at the C3' and C5' positions.

| Substituent | Ring | Electronic Effect | Directing Effect | Predicted Major Substitution Site(s) |

| -C≡CH | A | Deactivating | meta | C5 |

| -CH₃ | B | Activating | ortho, para | C3', C5' |

Directed C-H Functionalization Methodologies on the Biphenyl System

Modern synthetic chemistry increasingly relies on directed C-H functionalization to achieve regioselectivity that is complementary to classical electrophilic substitution. wikipedia.org This involves using a directing group to guide a transition metal catalyst to a specific C-H bond, typically in the ortho position. wikipedia.orgnih.gov

While the ethynyl and methyl groups themselves are not typically strong directing groups for C-H activation, the ethynyl group can be readily converted into one. For instance, hydration of the alkyne (e.g., via oxymercuration or gold/platinum catalysis) would yield a 2-acetyl-4'-methyl-1,1'-biphenyl. The resulting ketone functionality is a known directing group for the ortho-C-H functionalization of its own ring (Ring A), enabling the introduction of various groups at the C3 position through palladium, rhodium, or ruthenium catalysis. nih.gov

Furthermore, recent advances have demonstrated C-H functionalization directed by weakly coordinating groups or through exploiting the inherent electronic properties of the substrate. rsc.orgmdpi.com In the case of this compound, the most acidic or sterically accessible C-H bonds could potentially be targeted by specific catalytic systems, offering alternative pathways to functionalized derivatives that are difficult to access through traditional methods.

Structural Elucidation and Conformational Analysis of 2 Ethynyl 4 Methyl 1,1 Biphenyl

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the molecular structure of 2-Ethynyl-4'-methyl-1,1'-biphenyl, with each technique providing specific insights into its connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise atomic connectivity of this compound. Both ¹H and ¹³C NMR spectra would provide a detailed map of the carbon and hydrogen environments within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, methyl, and acetylenic protons. The methyl group (–CH₃) protons at the 4'-position would typically appear as a singlet in the upfield region around 2.4 ppm. rsc.org The acetylenic proton (–C≡C-H) is anticipated to produce a singlet near 3.0-3.5 ppm. The eight aromatic protons on the biphenyl (B1667301) rings would exhibit complex splitting patterns (multiplets) in the range of 7.2 to 7.8 ppm, arising from spin-spin coupling between adjacent protons.

¹³C NMR: The carbon NMR spectrum would complement the proton data, revealing the number of unique carbon environments. For 4-methyl-1,1'-biphenyl, characteristic signals appear around δ 141.2, 138.4, 137.0, 129.5, 128.7, 127.0, and 126.9 ppm for the aromatic carbons and at 21.1 ppm for the methyl carbon. rsc.org For this compound, additional signals for the ethynyl (B1212043) group carbons (C≡C) would be expected in the range of 80-90 ppm. The spectrum would confirm the presence of 15 distinct carbon atoms in the molecular backbone.

Predicted NMR Data for this compound

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Methyl Protons (-CH₃) | ¹H NMR | ~2.4 | Singlet |

| Acetylenic Proton (-C≡H) | ¹H NMR | ~3.0 - 3.5 | Singlet |

| Aromatic Protons | ¹H NMR | ~7.2 - 7.8 | Complex multiplets |

| Methyl Carbon (-CH₃) | ¹³C NMR | ~21.1 | |

| Acetylenic Carbons (-C≡C-) | ¹³C NMR | ~80 - 90 | Two distinct signals |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are essential for identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies.

The most prominent and diagnostic peaks would include:

Alkyne C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹ corresponding to the stretching vibration of the terminal acetylenic C-H bond.

Aromatic C-H Stretch: Multiple weak to medium bands appearing just above 3000 cm⁻¹.

Alkyne C≡C Stretch: A weak to medium absorption in the range of 2100-2140 cm⁻¹, which is characteristic of a terminal alkyne.

Aromatic C=C Stretch: Several bands of varying intensity between 1400 and 1600 cm⁻¹, indicative of the carbon-carbon stretching within the phenyl rings. nist.gov

The IR spectrum of the related compound 4-methylbiphenyl (B165694) shows characteristic absorptions for the aromatic system. nist.govnist.gov The addition of the ethynyl group to this framework would introduce the highly specific alkyne-related vibrational modes.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | Terminal Alkyne | ~3300 | Strong, Sharp |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium to Weak |

| C≡C Stretch | Terminal Alkyne | 2100 - 2140 | Medium to Weak |

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. Biphenyl itself exhibits a strong absorption band (the K-band) around 250 nm, which is associated with π → π* transitions within the conjugated system. nist.gov The presence of substituents alters the electronic properties and, consequently, the absorption spectrum. The methyl group (an auxochrome) and the ethynyl group (extending the conjugation) on the biphenyl framework are expected to cause a bathochromic (red) shift, moving the absorption maximum to a longer wavelength compared to unsubstituted biphenyl. This shift is due to the stabilization of the excited state, which lowers the energy gap for the electronic transition.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass and, therefore, the elemental formula of a compound with a high degree of accuracy. For this compound, with a molecular formula of C₁₅H₁₂, the calculated monoisotopic mass is 192.0939 Da. HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), unequivocally confirming the compound's elemental composition and distinguishing it from other isomers or compounds with the same nominal mass.

X-ray Crystallographic Analysis for Solid-State Molecular Architecture

A critical feature of the biphenyl framework is the torsion (or dihedral) angle between the planes of the two phenyl rings. Due to steric hindrance between the hydrogen atoms at the ortho positions (2, 2', 6, and 6'), biphenyl is not planar in the gas phase or in solution.

Biphenyl Dihedral Angle: Experimental and theoretical studies show that the equilibrium dihedral angle of biphenyl in the gas phase is approximately 42-44°. colostate.edunih.gov In solution, this angle is slightly smaller, around 32°. rsc.org For substituted biphenyls, this angle is influenced by the nature and position of the substituents. In a closely related compound, (E)-1-(4′-methyl-[1,1′-biphenyl]-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one, the dihedral angle between the two rings of the 4'-methyl-1,1'-biphenyl unit was found to be 38.02°. researchgate.net It is therefore highly probable that the dihedral angle in this compound would be in a similar range of 35-45°.

Ethynyl Linkage Torsion Angles: The ethynyl group (–C≡C–H) has a linear geometry. The torsion angle describing the orientation of the ethynyl group relative to the phenyl ring to which it is attached would also be a key parameter determined from crystallographic data, defining its spatial disposition.

Predicted Conformational Angles for this compound

| Parameter | Atoms Involved | Expected Angle | Reference/Basis |

|---|---|---|---|

| Biphenyl Dihedral Angle | C-C-C-C (between rings) | 35 - 45° | Based on biphenyl colostate.edunih.gov and substituted derivatives researchgate.net |

| Ethynyl Bond Angle | C-C≡C | ~180° | Standard sp hybridization |

Analysis of Intermolecular Interactions and Crystal Packing

The ethynyl group at the 2-position and the methyl group at the 4'-position introduce specific electronic and steric features that influence these interactions. The ethynyl group, with its triple bond, can act as a hydrogen bond acceptor and participate in C-H···π interactions. The aromatic rings of the biphenyl core are prone to π-π stacking interactions, which can adopt various geometries such as face-to-face or offset arrangements. mdpi.com

In the crystalline state, one can anticipate the formation of supramolecular assemblies through these interactions. For instance, neighboring molecules may align in a way that maximizes the favorable π-π stacking between the phenyl rings. Additionally, the hydrogen atoms of the methyl group or the aromatic rings could form weak C-H···π interactions with the electron-rich π-system of the ethynyl group or the phenyl rings of adjacent molecules. mdpi.com The interplay of these forces would lead to a tightly packed and stable crystal lattice. The specific packing motif, whether it be herringbone, layered, or another arrangement, would be a direct consequence of the energetic favorability of these combined intermolecular contacts. researchgate.net

Table 1: Plausible Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Potential Distance (Å) |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.4 - 3.8 |

| C-H···π | Aromatic C-H | Phenyl Ring | 2.5 - 2.9 |

| C-H···π | Methyl C-H | Phenyl Ring | 2.6 - 3.0 |

| C-H···π | Aromatic C-H | Ethynyl C≡C | 2.5 - 2.9 |

Note: The data in this table is hypothetical and based on typical values observed for these types of interactions in similar organic molecules.

Conformational Dynamics and Rotational Isomerism in Solution

The conformational flexibility of this compound in solution is dominated by the restricted rotation around the single bond connecting the two phenyl rings. This phenomenon, known as atropisomerism, arises from the steric hindrance imposed by the bulky ethynyl group at the ortho-position (C2). slideshare.netpharmaguideline.comquora.com This steric clash with the hydrogen atom at the C6' position of the other ring creates a significant energy barrier to free rotation.

As a result, the molecule is not planar. The two phenyl rings are twisted with respect to each other, adopting a non-zero dihedral angle. The magnitude of this energy barrier determines whether the different conformational isomers, or atropisomers, can be isolated at room temperature. chiralpedia.com For biphenyls with sufficiently large ortho substituents, this rotational barrier can be high enough to allow for the separation of stable enantiomeric atropisomers. pharmaguideline.com

In the case of this compound, the ethynyl group is moderately bulky. While it restricts rotation, the energy barrier may not be as high as that for larger groups like halogens or nitro groups. Consequently, the interconversion between the two enantiomeric conformers might occur at a measurable rate at ambient temperatures. The equilibrium between these conformers can be studied using techniques such as dynamic nuclear magnetic resonance (NMR) spectroscopy.

Table 2: Estimated Rotational Barrier and Dihedral Angle for this compound

| Parameter | Estimated Value |

| Energy Barrier to Rotation (kcal/mol) | 15 - 25 |

| Ground State Dihedral Angle (°) | 50 - 70 |

Note: These values are estimations based on data for similarly substituted biphenyls and are not derived from direct experimental measurement on this specific compound.

The presence of the 4'-methyl group has a minor electronic effect on the rotational barrier but does not significantly contribute to the steric hindrance that governs the atropisomerism. The primary determinant of the conformational dynamics remains the ortho-ethynyl substituent. vedantu.com The study of this rotational isomerism is fundamental to understanding the molecule's three-dimensional shape and how it might interact with other molecules, such as in a biological system or as a component in materials science.

Theoretical and Computational Investigations of 2 Ethynyl 4 Methyl 1,1 Biphenyl

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations serve as a powerful tool for understanding the intrinsic electronic properties and relative stability of molecules. For 2-Ethynyl-4'-methyl-1,1'-biphenyl, these computational methods provide deep insights into its geometry, orbital energies, and photophysical behavior.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scribd.com DFT studies, particularly using the B3LYP functional with a 6-311G(d) basis set, have been employed to determine the optimized ground state geometry of biphenyl (B1667301) derivatives. nih.gov For the parent biphenyl molecule, the ground state is characterized by a non-planar structure, with a dihedral angle of approximately 42° between the two phenyl rings. nih.govcolostate.edu This torsional angle arises from a balance between the stabilizing π-conjugation that favors planarity and the destabilizing steric hindrance between the ortho-hydrogens.

In the case of this compound, the substitution pattern is expected to influence this dihedral angle. The ethynyl (B1212043) group at the 2-position likely introduces additional steric interactions, potentially leading to a larger twist angle compared to unsubstituted biphenyl. Conversely, the methyl group at the 4'-position is not expected to significantly impact the inter-ring torsion. DFT calculations allow for the precise determination of this dihedral angle and other geometric parameters, such as bond lengths and angles, providing a detailed three-dimensional picture of the molecule's most stable conformation.

Energetic calculations from DFT also provide the total electronic energy of the molecule, which is a measure of its stability. By comparing the energies of different conformations, the global minimum energy structure can be identified.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysics

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the properties of molecules in their electronically excited states. nih.govresearchgate.net This approach is essential for understanding the photophysical processes that occur after a molecule absorbs light, such as fluorescence. uzh.ch

For biphenyl and its derivatives, TD-DFT calculations have shown that upon excitation to the first excited singlet state (S1), the molecule undergoes a significant geometry change, becoming planar. nih.gov This planarization is a key feature of the excited state dynamics. The energy difference between the ground and excited states, known as the vertical excitation energy, can be calculated using TD-DFT and corresponds to the energy of light absorbed by the molecule. uzh.ch

For this compound, TD-DFT calculations can predict the energies of its various electronic transitions, which helps in interpreting experimental absorption and emission spectra. The calculations also provide information about the nature of these transitions, for instance, whether they are localized on one of the phenyl rings or involve charge transfer between the rings. The oscillator strength, another property calculated by TD-DFT, is related to the intensity of an electronic transition. nih.gov

Molecular Orbital (MO) Analysis, Including HOMO and LUMO Energy Levels

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of a set of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions and electronic transitions. libretexts.orgreddit.com

The energy of the HOMO is related to the ionization potential (the energy required to remove an electron), while the energy of the LUMO is related to the electron affinity (the energy released when an electron is added). researchgate.net The energy gap between the HOMO and LUMO is a crucial parameter that provides an indication of the molecule's chemical reactivity and the energy required for electronic excitation. libretexts.org A smaller HOMO-LUMO gap generally implies that the molecule is more easily excitable.

For this compound, the HOMO and LUMO are expected to be π-orbitals delocalized over the biphenyl system. The ethynyl group, being a π-system itself, will participate in this delocalization. The methyl group, being an electron-donating group, will raise the energy of the orbitals on the phenyl ring to which it is attached. MO analysis can visualize the spatial distribution of the HOMO and LUMO, showing which parts of the molecule are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). ucsb.edu

Below is a table summarizing the key aspects of the theoretical investigations:

| Computational Method | Focus of Investigation | Key Properties Determined |

| DFT | Ground State | Optimized geometry (dihedral angle, bond lengths), total electronic energy, stability |

| TD-DFT | Excited States | Vertical excitation energies, oscillator strengths, nature of electronic transitions |

| MO Analysis | Frontier Orbitals | HOMO energy, LUMO energy, HOMO-LUMO gap, spatial distribution of orbitals |

Prediction and Interpretation of Spectroscopic Data through Computational Methods

Computational chemistry provides powerful tools for simulating various types of spectra, which can be invaluable for interpreting experimental data and confirming molecular structures.

Simulated NMR, IR, and UV-Vis Spectra

NMR Spectra: Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Computational methods, often based on DFT, can predict the chemical shifts of ¹H and ¹³C nuclei with reasonable accuracy. chemrxiv.org For this compound, these calculations would involve optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical chemical shifts can be compared with experimental data to aid in the assignment of peaks in the NMR spectrum. chegg.com

IR Spectra: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of the vibrational bands in the IR spectrum. researchgate.netgithub.com For this compound, these calculations would reveal characteristic peaks corresponding to the C≡C stretch of the ethynyl group, the C-H stretches of the aromatic rings, and the various bending and stretching modes of the biphenyl backbone. Comparing the simulated IR spectrum with the experimental one can help to confirm the presence of specific functional groups.

UV-Vis Spectra: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions in a molecule. As discussed in the TD-DFT section, computational methods can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. researchgate.net For this compound, the simulated UV-Vis spectrum would show the π-π* transitions characteristic of the conjugated biphenyl system. The position and intensity of these bands are influenced by the substitution pattern, and the simulated spectrum can help to understand these effects.

A table of predicted spectroscopic data is presented below:

| Spectroscopy | Predicted Parameter | Structural Information Obtained |

| ¹H NMR | Chemical Shifts | Electronic environment of hydrogen atoms |

| ¹³C NMR | Chemical Shifts | Carbon skeleton of the molecule |

| IR | Vibrational Frequencies | Presence of functional groups (e.g., -C≡CH) |

| UV-Vis | Absorption Wavelengths (λmax) | Electronic transitions and conjugation |

Theoretical Circular Dichroism (CD) Spectra

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules. It measures the differential absorption of left and right circularly polarized light. Since this compound is not chiral, it would not exhibit a CD spectrum. However, if a chiral center were introduced into the molecule, or if it were to adopt a stable, non-superimposable conformation (atropisomerism), it could become chiroptical.

In such a hypothetical chiral derivative, theoretical CD spectra could be calculated using TD-DFT. nih.gov These calculations would predict the sign and magnitude of the Cotton effects in the CD spectrum, which could then be used to determine the absolute configuration of the molecule by comparison with experimental data. uci.edu

Computational Simulation of Reaction Mechanisms and Energetic Pathways

Computational simulations are instrumental in elucidating the intricate details of chemical reactions involving this compound. By employing quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods, researchers can model the energetic pathways of its synthesis and subsequent reactions. nih.gov These simulations provide insights into transition state geometries, activation energies, and reaction intermediates, which are often difficult to determine experimentally.

For instance, the Sonogashira coupling, a common method for synthesizing ethynyl-substituted biphenyls, can be modeled to understand the catalytic cycle involving palladium and copper catalysts. Density Functional Theory (DFT) calculations can be used to map the potential energy surface of the reaction, identifying the rate-determining steps and the influence of ligands and solvents on the reaction efficiency.

A hypothetical energetic pathway for a simulated reaction of this compound is presented below. This could represent, for example, a subsequent functionalization of the ethynyl group. The simulation would calculate the free energy of each step, revealing the thermodynamic and kinetic feasibility of the proposed mechanism.

Interactive Table: Hypothetical Energetic Pathway for a Reaction of this compound

| Reaction Step | Intermediate/Transition State | Calculated Free Energy (kcal/mol) |

| 1 | Reactant + Reagent | 0.0 |

| 2 | Transition State 1 | +15.2 |

| 3 | Intermediate 1 | -5.7 |

| 4 | Transition State 2 | +10.8 |

| 5 | Product Complex | -20.3 |

Note: The data in this table is illustrative and represents a hypothetical reaction pathway.

These computational approaches are not limited to synthesis. They can also be used to study the mechanisms of action when this compound or its derivatives interact with biological targets. By modeling the binding process and any subsequent chemical transformations, researchers can gain a deeper understanding of its biological activity.

Quantitative Structure-Property Relationship (QSPR) and Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their physical properties or biological activities. nih.govmdpi.com For this compound and its analogues, QSAR can be a valuable tool in medicinal chemistry to design more potent and selective inhibitors of a particular biological target. nih.govtandfonline.com

A typical QSAR study involves generating a set of molecular descriptors for a series of biphenyl derivatives. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that relates these descriptors to the observed biological activity.

For example, a QSAR study on a series of biphenyl derivatives targeting a specific enzyme might reveal that increased hydrophobicity at the 4'-position and the presence of a hydrogen bond acceptor on the ethynyl group are beneficial for activity. Such insights can guide the synthesis of new, potentially more active compounds.

A powerful 3D-QSAR method is Comparative Molecular Field Analysis (CoMFA), which aligns a set of molecules and calculates their steric and electrostatic fields. These fields are then used to generate a QSAR model. The results are often visualized as contour maps, highlighting regions where changes in steric bulk or electrostatic potential are predicted to increase or decrease activity.

Interactive Table: Hypothetical QSAR Model for Biphenyl Derivatives

| Compound | Molecular Descriptor 1 (e.g., LogP) | Molecular Descriptor 2 (e.g., Dipole Moment) | Predicted Activity (IC50, nM) |

| This compound | 4.2 | 0.8 | 150 |

| Derivative A | 4.5 | 1.2 | 120 |

| Derivative B | 3.9 | 0.7 | 200 |

| Derivative C | 4.8 | 1.5 | 90 |

Note: The data in this table is for illustrative purposes to demonstrate a QSAR model.

These QSAR models, once validated, can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. researchgate.netnih.gov

Applications in Advanced Materials Science

Role as Monomers in Conjugated Polymer Synthesis

Monomers with both aryl and acetylene (B1199291) functionalities are foundational to the synthesis of polymers with interesting electronic and photonic properties. The presence of the ethynyl (B1212043) group on the biphenyl (B1667301) structure allows 2-Ethynyl-4'-methyl-1,1'-biphenyl to undergo polymerization to form highly conjugated systems.

The terminal alkyne group of this compound enables it to serve as a monomer for the synthesis of substituted polyacetylenes. wikipedia.org Polyacetylene is a conceptually important polymer, and the discovery of its high conductivity upon doping launched the field of organic conductive polymers. wikipedia.org Polymerization of substituted acetylenes, often facilitated by transition metal catalysts like rhodium (Rh)-based systems, can yield stereoregular polymers, sometimes with a helical main chain. nih.govmdpi.com

The polymerization of this compound would proceed via the acetylenic group, leading to a polyacetylene backbone with pendant 4'-methyl-1,1'-biphenyl side chains. The resulting polymer structure combines the conjugated polyene main chain with the electronic properties of the biphenyl units. While unsubstituted polyacetylenes can be notoriously intractable and thermally unstable, the bulky, rigid biphenyl side groups can enhance the polymer's solubility and thermal stability. nih.gov

Table 1: Monomer Structural Features and Relevance in Polymerization

| Feature | Description | Relevance to Polymer Synthesis |

|---|---|---|

| Ethynyl Group (-C≡CH) | A terminal alkyne functional group. | Acts as the polymerizable unit, enabling the formation of the polyacetylene backbone through reactions like Rh-catalyzed cis-insertion. mdpi.com |

| Biphenyl Core | Two connected phenyl rings. | Provides a rigid, π-conjugated side chain that influences the polymer's electronic properties, solubility, and thermal stability. nih.gov |

| Methyl Group (-CH₃) | An alkyl substituent on the biphenyl core. | Can modify the polymer's solubility in organic solvents and influence the packing of polymer chains in the solid state. |

The polymerization of this compound leads to the formation of an extended π-conjugated system, which is a critical feature for materials used in optoelectronics. beilstein-journals.orgossila.com The conjugation in these polymers arises from the alternating single and double bonds along the polyacetylene backbone. wikipedia.org Furthermore, the π-systems of the pendant biphenyl groups can interact with the backbone, creating a larger, delocalized electronic structure.

Components in Covalent Organic Frameworks (COFs) and Porous Materials

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with ordered structures built from organic monomers (linkers) connected by strong covalent bonds. tcichemicals.commdpi.com The properties of COFs, such as high porosity, large surface area, and thermal stability, make them promising for applications in gas storage, separation, and catalysis. tcichemicals.comtcichemicals.com

The rigid, well-defined geometry of this compound makes it an excellent candidate for use as an organic linker in the synthesis of COFs. youtube.com The design of COFs relies on combining linkers of specific shapes and functionalities to direct the assembly of a desired network topology (e.g., 2D or 3D frameworks). tcichemicals.com The biphenyl unit provides a rigid linear strut, a common feature in linkers used to build robust frameworks. nih.gov

The ethynyl group is particularly useful in COF synthesis as it can undergo various covalent bond-forming reactions, such as cyclotrimerization to form benzene (B151609) rings, which can act as the vertices of the framework. This directed assembly allows for the precise construction of crystalline materials with predictable pore structures. lbl.gov The synthesis typically involves reacting the ethynyl-biphenyl linker with a complementary multi-functional monomer under conditions that promote crystallization. youtube.com

A key advantage of COFs is that their properties can be tailored by carefully selecting the molecular building blocks. mdpi.comnih.gov By using this compound as a linker, specific properties can be engineered into the final COF material.

Porosity: The length of the biphenyl linker directly influences the pore size of the resulting COF. Longer linkers generally lead to larger pores, which can be advantageous for applications like storing large molecules.

Functionality: The methyl group (-CH₃) on the biphenyl unit lines the pores of the COF, modifying their chemical environment. This can be used to fine-tune the framework's affinity for specific guest molecules, for instance, enhancing its selectivity for hydrophobic compounds in separation applications.

Stability: The strong covalent bonds (e.g., carbon-carbon bonds formed from the ethynyl groups) that constitute the framework impart high thermal and chemical stability to the material. tcichemicals.com

Electronic Properties: Integrating π-conjugated linkers like ethynyl-biphenyl into the framework can produce semiconducting COFs, which are of interest for electronic and optoelectronic applications. lbl.gov

Development of Optoelectronic Materials and Devices

The integration of this compound into conjugated polymers and COFs opens pathways for the development of advanced optoelectronic materials and devices. ossila.commdpi.com Optoelectronic materials are defined by their ability to interact with light and electricity, and their properties are intrinsically linked to their molecular and electronic structure. ossila.commdpi.com

Materials derived from this compound, whether linear polymers or crosslinked COFs, possess extended π-conjugation, which is a prerequisite for organic optoelectronic functionality. sigmaaldrich.com These materials could be incorporated into devices such as:

Organic Light-Emitting Diodes (OLEDs): Where the material serves as the emissive layer, converting electrical current into light.

Photovoltaics (Solar Cells): Where the material absorbs light to generate charge carriers (excitons) and thus produce an electric current. sigmaaldrich.com

Sensors: Where changes in the material's optical or electrical properties upon exposure to a chemical analyte are used for detection. nih.gov The porous and functionalizable nature of COFs makes them especially suitable for this purpose. researchgate.net

The performance of these devices depends critically on the engineered properties of the organic material, such as charge carrier mobility, light absorption/emission efficiency, and stability. sigmaaldrich.com The modular nature of both polymer and COF synthesis allows for fine-tuning these properties by carefully designing building blocks like this compound. lbl.gov

Table 2: Potential Properties and Applications of Derived Advanced Materials

| Material Type | Potential Properties | Potential Applications |

|---|---|---|

| Polyacetylene Derivative | Soluble, thermally stable, extended π-conjugation, semiconducting. nih.govmdpi.com | Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), Photovoltaics. scispace.com |

| Covalent Organic Framework (COF) | High porosity, large surface area, crystalline, thermally stable, tunable pore chemistry. tcichemicals.commdpi.com | Gas storage and separation, heterogeneous catalysis, chemical sensing. tcichemicals.comresearchgate.net |

| Optoelectronic Material | Tunable bandgap, light absorption/emission, charge transport. ossila.comsigmaaldrich.com | Flexible displays, solar cells, photodetectors, electronic sensors. mdpi.commdpi.com |

Materials for Organic Light-Emitting Diodes (OLEDs) and Solar Cells

While direct studies on this compound in OLEDs and organic solar cells (OSCs) are not yet prevalent, the constituent biphenyl and ethynyl moieties are well-established in the design of materials for these applications. The biphenyl unit is known to provide excellent charge transport properties, a crucial factor for efficient OLEDs and OSCs. For instance, N-([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-2-amine is a key intermediate in the synthesis of OLED materials due to the favorable charge transport characteristics of its biphenyl groups. innospk.com This suggests that the biphenyl core of this compound could similarly contribute to the performance of organic electronic devices.

In the realm of OSCs, biphenyl compounds have been included in the photoactive layer to enhance device performance. google.com The rigid and planar structure of the biphenyl system can facilitate ordered molecular packing, which is beneficial for charge mobility. The ethynyl group, being a linear and rigid linker, can be used to extend the conjugation of the molecule, a common strategy for tuning the electronic and optical properties of materials for solar cell applications. researchgate.net The combination of the biphenyl and ethynyl groups in this compound could therefore offer a synergistic effect, making it a valuable building block for new generations of organic electronic materials.

Recent advancements have seen the development of four-terminal tandem organic solar cells achieving high power conversion efficiencies. sciencedaily.com The design of novel organic materials with tailored properties is crucial for the continued progress of such technologies. The potential to functionalize the ethynyl group of this compound opens up avenues for creating a wide array of derivatives with optimized properties for use in these advanced solar cell architectures.

Investigation of Nonlinear Optical (NLO) Properties

Materials with significant nonlinear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, including optical switching and data storage. The NLO response of a molecule is intrinsically linked to its electronic structure, particularly the presence of π-conjugated systems and donor-acceptor groups. Biphenyl and its derivatives have been the subject of NLO studies due to their extended π-system. researchgate.net

The introduction of an ethynyl group can further enhance NLO properties. Ethynyl-containing compounds, particularly those with extended π-conjugation, have shown promising NLO behavior. mdpi.com For example, studies on phosphonato-substituted bithiophenes have demonstrated that these materials exhibit nonlinear absorption, making them candidates for optical power limiting applications. nih.gov While direct NLO measurements for this compound are not available, the combination of the biphenyl and ethynyl functionalities suggests that it could exhibit interesting NLO properties. The methyl group at the 4'-position can also subtly influence the electronic distribution and, consequently, the NLO response. Theoretical and experimental investigations into this compound and its derivatives could reveal its potential as a new NLO material. nih.gov

Table 1: Potential Contributions of Functional Groups to the Properties of this compound

| Functional Group | Potential Contribution to Properties |

| Biphenyl | - Enhanced charge transport- Structural rigidity and planarity- Foundation for extended π-conjugation |

| Ethynyl | - Linear and rigid linker for extending conjugation- Site for further functionalization- Potential enhancement of NLO properties |

| Methyl | - Inductive effect influencing electronic properties- Improved solubility in organic solvents |

Catalytic Applications and Chemical Sensing Platforms

The structural features of this compound also point towards its utility in the development of novel catalysts and chemical sensors.

Utilization as Ligands in Homogeneous and Heterogeneous Catalysis

Biphenyl-based phosphine (B1218219) ligands are a cornerstone of modern catalysis, finding widespread use in cross-coupling reactions and asymmetric synthesis. rsc.org The biphenyl scaffold provides a robust and tunable platform for creating ligands with specific steric and electronic properties. The development of axially chiral biphenyl ligands has been particularly impactful in asymmetric catalysis. researchgate.netnih.gov

The ethynyl group of this compound presents a reactive handle for the introduction of phosphine or other coordinating groups. This would allow for the synthesis of novel bidentate or monodentate ligands. The substitution pattern of the biphenyl core, including the methyl group, could influence the catalytic activity and selectivity of the resulting metal complexes. For instance, biphenyl sulfonic acid ligands have been successfully employed in the catalytic C-N cross-coupling of aryl halides. researchgate.net The versatility of the biphenyl framework allows for the design of ligands with pendent base functionalities, which can enhance catalytic rates in reactions like acceptorless dehydrogenation. digitellinc.com Therefore, this compound serves as a valuable starting material for the generation of a new library of ligands with potential applications in a broad range of catalytic transformations.

Development of Chemo- and Biosensing Strategies (e.g., Fluoride (B91410) Ion Sensing)

The detection of specific ions and molecules is crucial in environmental monitoring, medical diagnostics, and industrial process control. Fluorescent chemosensors based on organic molecules have gained significant attention due to their high sensitivity and selectivity. Biphenyl derivatives have been successfully developed as fluorescent sensors for various analytes, with a notable focus on fluoride ion detection. tandfonline.comresearchgate.net

The sensing mechanism often involves a specific interaction between the analyte and the sensor molecule, leading to a change in the sensor's fluorescence properties. This can be a colorimetric or a "turn-on" or "turn-off" fluorescent response. For example, a sensor based on a biphenolic-dansyl derivative exhibits enhanced fluorescence emission upon binding with fluoride ions. tandfonline.com In another study, bisimidazole derivatives containing a biphenyl linker were synthesized and showed high sensitivity and selectivity for fluoride ions. nih.gov The detection limits for these sensors were found to be in the micromolar range. nih.gov

The this compound scaffold could be readily functionalized to incorporate a recognition site for a target analyte, such as fluoride, and a fluorophore. The ethynyl group is particularly amenable to "click" chemistry, allowing for the straightforward attachment of various functional units. The inherent fluorescence of the biphenyl system could also be modulated by the binding event. The development of ratiometric fluorescent probes, which exhibit a change in the ratio of fluorescence intensities at two different wavelengths, can provide more accurate and reliable detection. acs.org The structural framework of this compound makes it a promising platform for the design of the next generation of highly sensitive and selective chemosensors.

Table 2: Examples of Biphenyl Derivatives in Sensing Applications

| Biphenyl Derivative | Analyte | Sensing Mechanism | Reference |

| 2ʹ-(2-((4-(methylthio)phenyl)amino)-2-oxoethoxy)-[1,1ʹ-biphenyl]-2-yl 5-(dimethylamino)naphthalene-1-sulphonate | Fluoride Ion | Fluorescence enhancement | tandfonline.com |

| 1,4-bis(4,5-diphenyl-1H-imidazol-2-yl)benzene | Fluoride Ion | Fluorescence quenching and appearance of a new absorption band | nih.gov |

| Biphenolic-dansyl derivative | Fluoride Ion | Colorimetric and fluorescence change | researchgate.net |

Explorations in Medicinal Chemistry and Chemical Biology Pre Clinical Research Focus

Biphenyl (B1667301) Scaffolds in Rational Drug Design and Discovery

The biphenyl moiety is a versatile and valuable scaffold in the design of novel therapeutic agents. nih.gov Its two phenyl rings can be functionalized to modulate physiochemical properties such as lipophilicity, polarity, and metabolic stability. The torsional angle between the rings can also be influenced by the substitution pattern, allowing for conformational control which is crucial for specific receptor interactions.

Design Principles for Bioactive Ethynyl-Biphenyl Derivatives

The design of bioactive ethynyl-biphenyl derivatives, including 2-Ethynyl-4'-methyl-1,1'-biphenyl, is guided by several key principles aimed at optimizing interactions with biological targets. The ethynyl (B1212043) group, being a rigid and linear linker, can act as a spacer to position other functional groups optimally within a binding site. Furthermore, the terminal alkyne can act as a hydrogen bond acceptor or participate in π-stacking interactions.

A study on nature-inspired biphenyls and diphenyl ethers highlighted that the substitution pattern, such as methylation, plays a crucial role in the interaction with biological targets. While the biphenyl derivatives in that particular study did not show significant antifungal activity, polymethylated diphenyl ethers did, indicating the importance of specific substitution for biological effect. nih.gov

Structure-Activity Relationship (SAR) Studies of Biphenyl Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For biphenyl analogues, SAR studies often explore the effects of varying substituents on the biphenyl rings, the nature and length of linkers, and the introduction of different functional groups.

A review of the development of YC-1, a 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole, and its analogues provides valuable insights into SAR principles that can be applied to other heterocyclic systems, including those incorporating a biphenyl scaffold. nih.gov The study demonstrated that steric effects and the nature of substituents at different positions significantly impact biological activity, such as the inhibition of Vascular Endothelial Growth Factor (VEGF). nih.gov For instance, a methyl group at a specific position was found to be optimal for activity. nih.gov

In the context of this compound, SAR studies would systematically explore:

The position of the ethynyl and methyl groups: Moving these groups to other positions on the biphenyl rings would reveal the optimal geometry for target interaction.

Replacement of the methyl group: Substituting the methyl group with other alkyl groups of varying sizes or with electron-donating or electron-withdrawing groups would probe the electronic and steric requirements of the binding site.

Modification of the ethynyl group: Replacing the terminal hydrogen with other small groups could modulate binding affinity and selectivity.

A study on farnesyltransferase inhibitors based on a biphenyl-prop-2-ynyl structure provides a relevant example of SAR. Analogues of 4-[3-biphenyl-1-hydroxy-1-(3-methyl-3H-imidazol-4-yl)-prop-2-ynyl]-1-yl-benzonitrile were synthesized and evaluated, demonstrating the importance of the biphenyl and ethynyl moieties for inhibitory activity. nih.gov

| Compound/Analogue Class | Key Structural Feature | Observed Activity/SAR Finding | Reference |

| YC-1 Analogues | Varied substituents on the benzyl (B1604629) and indazole rings | Steric and electronic properties of substituents critically influence VEGF inhibition. | nih.gov |

| Farnesyltransferase Inhibitors | Biphenyl-prop-2-ynyl scaffold | The biphenyl and ethynyl components are crucial for inhibitory activity against farnesyltransferase. | nih.gov |

| Polymethylated Diphenyl Ethers | Methylation pattern | The specific pattern of methylation influences antifungal activity. | nih.gov |

Investigation of Biological Target Interactions of Ethynyl-Biphenyl Derivatives

To understand the therapeutic potential of this compound, it is crucial to investigate its interactions with specific biological targets. This involves a range of in vitro assays to determine its binding affinity, functional activity, and mechanism of action.

Studies on Receptor Binding and Modulation

Receptor binding assays are a primary tool for identifying and characterizing the interaction of a compound with a specific receptor. These assays typically use a radiolabeled ligand that is known to bind to the receptor of interest. The test compound, in this case, this compound, is then added to see if it can displace the radioligand, indicating that it binds to the same site.

For example, competitive receptor binding assays using radioligands like [³H]DTG are employed to determine the binding affinity of compounds for sigma-2 receptors. mdpi.com Such assays could be adapted to investigate the binding of this compound to a variety of receptors implicated in disease. The choice of receptor for screening would be guided by computational docking studies or by structural similarities to known ligands for a particular receptor.

The general steps for a filtration-based receptor binding assay are as follows:

Incubate the test compound, a radioligand, and the receptor preparation.

Separate the bound from the unbound radioligand by filtration.

Measure the radioactivity of the filter, which corresponds to the amount of radioligand bound to the receptor.

A decrease in radioactivity in the presence of the test compound indicates binding.

Enzyme Inhibition and Activation Assays

Many drugs exert their effects by modulating the activity of enzymes. Enzyme inhibition or activation assays are therefore critical in the preclinical evaluation of a new chemical entity. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound.

A study on the biotransformation of a structurally related compound, 4'-ethynyl-2-fluorobiphenyl, an anti-inflammatory agent, revealed that its major metabolic pathway involves the formation of a reactive ketene (B1206846) intermediate. nih.gov This suggests that this compound could also undergo metabolic transformation to a reactive species that might interact with and potentially inhibit enzymes. The study identified (2-fluoro-4'-biphenylyl)acetic acid as an active metabolite, highlighting that the metabolites of ethynyl-biphenyls can also possess biological activity. nih.gov

Furthermore, various biphenyl derivatives have been designed and synthesized as inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant targets in Alzheimer's disease. mdpi.com These studies provide a framework for evaluating this compound as a potential enzyme inhibitor.

| Assay Type | Purpose | Example from Related Research | Reference |

| Receptor Binding Assay | To determine the affinity and selectivity of a compound for a specific receptor. | Use of [³H]DTG to screen for sigma-2 receptor binding. | mdpi.com |

| Enzyme Inhibition Assay | To measure the ability of a compound to reduce the activity of a specific enzyme. | Evaluation of biphenyl derivatives as acetylcholinesterase inhibitors. | mdpi.com |

| Biotransformation Study | To identify metabolites and metabolic pathways. | In vitro and in vivo studies on 4'-ethynyl-2-fluorobiphenyl identified an active acidic metabolite. | nih.gov |

Synthetic Strategies for Accessing Diverse Bioactive Analogues for Academic Screening

The availability of efficient and versatile synthetic routes is crucial for the exploration of a new chemical scaffold in medicinal chemistry. For academic screening purposes, these synthetic strategies should allow for the rapid generation of a library of analogues with diverse substitution patterns.

The synthesis of this compound and its analogues would typically involve a cross-coupling reaction to form the biphenyl core, followed by the introduction of the ethynyl group. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of the C-C bond between the two phenyl rings.

A plausible synthetic route could involve the coupling of a boronic acid or ester derivative of one phenyl ring with a halide derivative of the other. For instance, the Suzuki coupling of 4-methylphenylboronic acid with a 2-ethynyl-halobenzene derivative would yield the target compound. Alternatively, a Sonogashira coupling could be employed to introduce the ethynyl group onto a pre-formed biphenyl halide.

A study on the synthesis of 1-heteroaryl-2-alkoxyphenyl analogues as inhibitors of SARS-CoV-2 replication demonstrated synthetic routes that could be adapted for the synthesis of this compound derivatives. researchgate.net These strategies often involve the construction of a core scaffold followed by the diversification of substituents.

The synthesis of a library of analogues for SAR studies would involve using a range of substituted starting materials. For example, by using different substituted phenylboronic acids in the Suzuki coupling, a variety of analogues with different groups at the 4'-position could be generated. Similarly, using different terminal alkynes in a Sonogashira coupling would allow for modification of the ethynyl moiety.

| Reaction Type | Description | Application in Synthesizing Analogues |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of a boronic acid with a halide. | Formation of the biphenyl core. Allows for variation in both phenyl rings by using different starting materials. |

| Sonogashira Coupling | Palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. | Introduction of the ethynyl group onto a biphenyl scaffold. Allows for the use of different terminal alkynes. |

| Ullmann Condensation | Copper-catalyzed reaction, often used for forming diaryl ethers. | Can be used to synthesize diphenyl ether analogues for comparison. |

Future Directions and Emerging Research Avenues

Advancements in Asymmetric Synthesis and Enantioselective Control for Ethynyl-Biphenyls

The development of chiral molecules is a cornerstone of modern chemistry, particularly in the fields of materials science and pharmaceuticals. frontiersin.org For biphenyl (B1667301) compounds, chirality can arise from restricted rotation around the single bond connecting the two phenyl rings, a phenomenon known as atropisomerism. The ability to selectively synthesize one enantiomer of a chiral biphenyl is of paramount importance.

Future research on 2-Ethynyl-4'-methyl-1,1'-biphenyl will likely focus on the development of novel catalytic systems for its asymmetric synthesis. While traditional methods often rely on late-stage resolution of racemic mixtures, modern approaches aim for direct enantioselective synthesis from achiral precursors. nih.gov The development of new chiral ligands for transition metal catalysts, such as palladium and rhodium, is a particularly promising area. nih.govchemrxiv.org These catalysts could enable the enantioselective coupling of the two aromatic rings, thereby establishing the axial chirality of the biphenyl backbone in a single, efficient step. nih.gov

Furthermore, the enantioselective addition of the ethynyl (B1212043) group to a pre-existing chiral biphenyl scaffold represents another key area of investigation. uva.es Research into chiral catalysts that can control the stereochemistry of such additions will be crucial for accessing enantiopure this compound and its derivatives. uva.es The insights gained from the asymmetric synthesis of other complex chiral molecules, such as biaryldiols and spirobiindanes, will undoubtedly inform these future synthetic strategies. chemrxiv.orgresearchgate.net

A key challenge lies in the fact that slight changes in the structure of the reactants can dramatically impact the effectiveness of a chiral catalyst. chemrxiv.org Therefore, the development of a diverse toolbox of adjustable chiral ligands and catalysts will be essential to find the optimal conditions for the enantioselective synthesis of this compound. chemrxiv.orgresearchgate.net

Integration into Novel Supramolecular Assemblies and Self-Assembled Systems